molecular formula C11H13BrF3NO B14863150 (2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine

(2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine

Cat. No.: B14863150
M. Wt: 312.13 g/mol
InChI Key: KQILCBJREJRUFD-UHFFFAOYSA-N
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Description

(2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine: is an organic compound that features both bromine and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-benzyl chloride and 3-trifluoromethoxy-propylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-bromo-benzyl chloride is added to a solution of 3-trifluoromethoxy-propylamine in an appropriate solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the 2-bromo-benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or ketones. Reduction reactions can convert it into amines or alcohols.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products Formed

    Substitution: Various substituted benzylamines.

    Oxidation: Benzaldehydes or benzophenones.

    Reduction: Benzyl alcohols or primary amines.

    Coupling: Complex aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations.

Biology

The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its unique structure can be exploited to design molecules with specific biological activities.

Medicine

Research into this compound has shown promise in the development of new drugs, particularly in the areas of oncology and neurology. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

Industry

In the materials science field, this compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can form strong interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine
  • (2-Bromo-benzyl)-(4-trifluoromethoxy-butyl)-amine
  • (3-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine

Uniqueness

(2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of bromine and trifluoromethoxy groups provides a distinct set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C11H13BrF3NO

Molecular Weight

312.13 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine

InChI

InChI=1S/C11H13BrF3NO/c12-10-5-2-1-4-9(10)8-16-6-3-7-17-11(13,14)15/h1-2,4-5,16H,3,6-8H2

InChI Key

KQILCBJREJRUFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCOC(F)(F)F)Br

Origin of Product

United States

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